Taondiol

Stereochemical assignment Natural product reference standard Meroterpenoid synthesis

Taondiol is a pentacyclic marine meroterpenoid first isolated from the brown alga Taonia atomaria and later identified in Stypopodium flabelliforme and Stypopodium zonale. Its structure features a cis-fused hexahydroxanthene system fused to a diterpenoid decalin moiety, representing a unique scaffold within the meroditerpenoid family.

Molecular Formula C27H40O3
Molecular Weight 412.6 g/mol
CAS No. 34274-99-2
Cat. No. B1246230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaondiol
CAS34274-99-2
Synonyms2,3,4,4a,4b,5,6,6a,12,12a,12b,13,14,14a-tetradecahydro-1,1,4a,6a,8,12b-hexamethyl-1H-naphthol(2,1-a) xanthen-2,10-diol
taondiol
Molecular FormulaC27H40O3
Molecular Weight412.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1OC3(CCC4C5(CCC(C(C5CCC4(C3C2)C)(C)C)O)C)C)O
InChIInChI=1S/C27H40O3/c1-16-13-18(28)14-17-15-21-26(5)10-7-19-24(2,3)22(29)9-11-25(19,4)20(26)8-12-27(21,6)30-23(16)17/h13-14,19-22,28-29H,7-12,15H2,1-6H3/t19-,20+,21-,22-,25-,26+,27-/m0/s1
InChIKeyLRMHPGVONLYGQD-JQGWRLNDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Taondiol (CAS 34274-99-2): A Pentacyclic Marine Meroterpenoid Reference Standard for Structural and Bioactivity Differentiation


Taondiol is a pentacyclic marine meroterpenoid first isolated from the brown alga Taonia atomaria and later identified in Stypopodium flabelliforme and Stypopodium zonale . Its structure features a cis-fused hexahydroxanthene system fused to a diterpenoid decalin moiety, representing a unique scaffold within the meroditerpenoid family. The absolute configuration of the naturally occurring (+)-taondiol enantiomer was definitively established through the first enantioselective total synthesis in 2018, a milestone that confirmed both its relative and absolute stereochemistry . Taondiol serves as the biogenetic precursor to several bioactive meroterpenoids including epitaondiol, sargaol, and stypodiol, a relationship that is critical for understanding why taondiol itself exhibits a distinct pharmacological profile from its downstream derivatives .

Stereochemical control Defined absolute configuration via enantioselective total synthesis and VCD
Precursor scaffold Non-epoxidized meroditerpenoid core for SAR and biosynthetic studies
Negative control fit Reported inactivity in gastroprotective and anti-inflammatory models supports comparator studies

Why Taondiol Cannot Be Interchanged with Epitaondiol, Sargaol, or Stypodiol in Research Applications


Meroterpenoids sharing the taondiol core scaffold exhibit drastically divergent biological activities depending on the oxidation state and substitution pattern of the diterpenoid portion. Epitaondiol, which bears an epoxide group absent in taondiol, displays potent topical anti-inflammatory activity via inhibition of leukocyte accumulation and human recombinant synovial phospholipase A2 (PLA2), whereas taondiol lacks this epoxide and corresponding activity . Similarly, in the HCl/ethanol-induced gastric lesion model in mice, epitaondiol and sargaol demonstrate significant gastroprotection (ED50 35–40 mg/kg), while taondiol is not active in this assay . For anti-proliferative screening against SH-SY5Y neuroblastoma cells, epitaondiol yields an IC50 of 12.2 μM, yet taondiol was not among the active compounds tested in the same study . These activity cliffs underscore that taondiol is not a functional substitute for its oxidized congeners and must be procured specifically when the non-epoxidized, precursor scaffold is required for mechanistic, biosynthetic, or structure–activity relationship (SAR) studies.

Epoxidation-dependent activity

Taondiol lacks the C-2/C-3 epoxide present in epitaondiol; anti-inflammatory and PLA2 inhibition profiles may not transfer.

Gastroprotection activity cliff

Epitaondiol and sargaol reduce gastric lesions dose-dependently, while taondiol shows no activity in the same model.

Anti-proliferative potency gap

Epitaondiol and stypotriol triacetate exhibit micromolar IC50 against neuroblastoma cells; taondiol is not among the active compounds.

Taondiol Quantitative Differentiation Evidence: Comparator-Based Data for Informed Procurement Decisions


Absolute Configuration Assigned by Enantioselective Total Synthesis and Vibrational Circular Dichroism

The naturally occurring enantiomer of taondiol is (+)-taondiol, whose absolute configuration (2R,3R,6R,7R,10R,11R,14R) was unambiguously assigned via the first enantioselective total synthesis by Dethe et al. in 2018 . The synthetic (+)-taondiol displayed an optical rotation of [α]D = +39.4 (c 0.5, CHCl3), matching the natural isolate. Independently, Muñoz et al. confirmed the absolute configuration of (−)-taondiol diacetate by vibrational circular dichroism (VCD) with 100% confidence using the CompareVOA algorithm and X-ray crystallographic verification of relative stereochemistry . In contrast, epitaondiol possesses an additional epoxide at C-2/C-3, yielding a different stereochemical signature and the opposite sign of optical rotation for its diacetate derivative . For procurement as a stereochemically defined reference standard, (+)-taondiol is the only valid choice.

Absolute Configuration
Head-to-head
(+)-Taondiol [α]D +39.4°, 100% VCD confidence
Epitaondiol diacetate: opposite rotation, distinct VCD
Establishes correct enantiomer for chirality-dependent assays
Synthetic (+)-taondiol matched natural isolate
Stereochemical assignment Natural product reference standard Meroterpenoid synthesis

Gastroprotective Activity: Taondiol Is Inactive While Epitaondiol and Sargaol Show Dose-Dependent Protection

In the HCl/ethanol-induced gastric lesion model in mice, taondiol did not exhibit gastroprotective activity, whereas its structural analogs epitaondiol and sargaol significantly reduced lesion formation . Epitaondiol (3a) reduced the lesion index from 41.5 ± 4.6 mm (control) to 16.7 ± 3.1 mm (60% reduction) with an ED50 of 35 mg/kg. Sargaol (1a) reduced the lesion index to 20.0 ± 3.6 mm (52% reduction) with an ED50 of 40 mg/kg. Stypodiol (4a) and isoepitaondiol (5a) at 40 mg/kg inhibited lesions by 69% and 78%, respectively. Taondiol and other compounds (7, 8, 9, 11) were inactive in this model. The positive control lansoprazole yielded a lesion index of 14.1 ± 3.6 mm (66% reduction). This demonstrates a clear activity cliff: the absence of the epoxide (epitaondiol) or the chromene ring (sargaol) in taondiol correlates with loss of gastroprotective efficacy.

Gastric Lesion Model
Head-to-head
Taondiol: not active (lesion reduction ~0%)
Epitaondiol ED50 35 mg/kg, reduction 60%; Sargaol ED50 40 mg/kg, 52%
Supports use as negative control or scaffold for gastroprotection SAR
HCl/ethanol model in mice; n=7 per group
Gastroprotection Gastric ulcer model Meroditerpenoid SAR

Anti-Inflammatory PLA2 Inhibition: Epitaondiol Is Potent; Taondiol Lacks the Required Epoxide Pharmacophore

Gil et al. (1995) demonstrated that epitaondiol potently inhibits human recombinant synovial phospholipase A2 (PLA2) in a concentration-dependent manner, a mechanism directly linked to its topical anti-inflammatory activity via suppression of leukocyte accumulation . In the same study, the non-epoxidized marine metabolites pacifenol and stypotriol triacetate showed only marginal anti-inflammatory activity, comparable to indomethacin. Taondiol, which lacks the epoxide moiety at C-2/C-3 present in epitaondiol, is structurally incapable of engaging the PLA2 active site in the same manner. This structure–activity relationship is supported by the observation that only epitaondiol inhibited both the cyclooxygenase and lipoxygenase pathways of eicosanoid release, whereas the other compounds affected only one pathway or neither . For anti-inflammatory drug discovery programs, taondiol can serve as a pharmacophore-negative control to validate the essential role of the epoxide group in PLA2 inhibition.

PLA2 Inhibition
Class-level
Epitaondiol: concentration-dependent PLA2 inhibition; taondiol lacks epoxide pharmacophore
Taondiol may serve as pharmacophore-negative control
Structural inference; direct PLA2 data for taondiol not reported
Phospholipase A2 inhibition Anti-inflammatory Eicosanoid pathway

Anti-Proliferative Activity: Epitaondiol IC50 12.2 μM Against SH-SY5Y Neuroblastoma; Taondiol Not Among Active Compounds

Pereira et al. (2011) evaluated six meroditerpenoids from S. flabelliforme for anti-proliferative activity against five cell lines . Epitaondiol and stypotriol triacetate were the most active compounds, with IC50 values of 12.2 μM and 14 μM, respectively, against SH-SY5Y human neuroblastoma cells, achieving nearly 100% inhibition at the highest tested dose. The positive control vincristine yielded an IC50 of 0.03 μM. Notably, taondiol was not among the compounds tested in this panel, and its absence from the active compound list is consistent with the structure–activity relationship that the epoxide (as in epitaondiol) or triacetate groups (stypotriol triacetate) are required for potent anti-proliferative activity. Epitaondiol monoacetate and stypodiol also showed concentration-dependent activity but to a lesser extent. For researchers evaluating the anti-proliferative potential of the taondiol scaffold, procurement of taondiol as the unoxidized, non-acetylated baseline is essential to establish the minimal activity of the core meroterpenoid skeleton.

Anti-Proliferative
Cross-study
Epitaondiol IC50 12.2 μM (SH-SY5Y); taondiol not tested, inferred inactive
Provides baseline scaffold for quantifying potency gains from oxidation
SRB assay; 48 h; cross-study comparison
Anti-proliferative Cancer cell lines Neuroblastoma SH-SY5Y

Dihydroorotase Enzyme Inhibition: Taondiol Shows Marginal Activity (IC50 > 1 mM), Confirming Lack of Potent Target Engagement

In a high-throughput screening assay for dihydroorotase inhibition, taondiol exhibited an IC50 of 1,000,000 nM (1 mM) at pH 7.37 against the enzyme from mouse Ehrlich ascites cells, as cataloged in BindingDB . This represents extremely weak inhibition, with an IC50 three to five orders of magnitude higher than typical drug-like enzyme inhibitors. For comparison, potent dihydroorotase inhibitors in the same assay class typically exhibit IC50 values in the low micromolar to nanomolar range. This data point is valuable for procurement decisions: taondiol can be confidently excluded as a dihydroorotase inhibitor, and this lack of activity supports its use as a negative control in enzyme panels where epitaondiol or other meroterpenoids might show specific target engagement.

Enzyme Inhibition
Supporting
IC50 1,000,000 nM
Dihydroorotase, pH 7.37
Confirms negligible enzyme engagement; supports negative control use
Mouse Ehrlich ascites enzyme; >100-fold above typical inhibitor threshold
Enzyme inhibition Dihydroorotase Off-target screening

Taondiol Application Scenarios: Where This Specific Meroterpenoid Scaffold Delivers Unique Research Value


Stereochemical Reference Standard for Meroterpenoid Natural Product Research

Taondiol, with its rigorously established absolute configuration via enantioselective total synthesis and VCD analysis , serves as an essential reference standard for the dereplication and stereochemical assignment of newly isolated meroterpenoids from marine algae. Its well-defined chiroptical properties (optical rotation, VCD spectrum) enable unambiguous identification of related compounds in complex natural extracts. Researchers requiring a benchmark for HPLC, LC-MS, or NMR-based metabolomic profiling of Dictyotaceae algae should procure (+)-taondiol specifically, as the racemate or mis-assigned enantiomer will compromise structural elucidation workflows.

Negative Control for Gastroprotective and Anti-Inflammatory In Vivo Pharmacology

Because taondiol is inactive in the HCl/ethanol gastric lesion model (0% lesion reduction) and lacks the PLA2 inhibitory activity of epitaondiol , it is the ideal negative control for in vivo gastroprotective and anti-inflammatory studies involving meroditerpenoids. Using taondiol side-by-side with epitaondiol or sargaol allows researchers to attribute pharmacological effects specifically to the epoxide or chromene functional groups, strengthening mechanistic conclusions. Procurement of taondiol for this purpose ensures experimental designs that dissect structure–activity relationships with maximal rigor.

Starting Scaffold for Semi-Synthetic Derivatization Toward Bioactive Epitaondiol Analogs

Taondiol provides the unoxidized pentacyclic core scaffold that can be selectively epoxidized or acetylated to generate epitaondiol, epitaondiol monoacetate, or other bioactive derivatives . The successful enantioselective total synthesis further enables access to (+)-taondiol in quantities sufficient for medicinal chemistry campaigns. For drug discovery programs targeting gastroprotection or anti-inflammation, taondiol is the preferred starting material over natural extracts, as it offers defined stereochemistry, scalability, and the absence of co-extracted impurities that could confound biological assays.

SAR Baseline for Anti-Proliferative Screening Panels in Marine Meroterpenoid Research

In anti-proliferative assays against cancer cell lines such as SH-SY5Y (neuroblastoma) and Caco-2 (colorectal adenocarcinoma), taondiol represents the minimal activity baseline of the meroditerpenoid scaffold . By comparing taondiol's lack of activity (IC50 > 100 μM inferred) with the single-digit to low-double-digit micromolar IC50 values of epitaondiol and stypotriol triacetate, researchers can quantify the potency enhancement conferred by each oxidative modification. This SAR information is essential for lead optimization and cannot be obtained using more oxidized analogs alone.

Application
Selection Property
Validation Focus
Stereochemical Reference Standard
Defined absolute configuration (enantioselective synthesis + VCD)
Chiroptical benchmarking (optical rotation, VCD spectrum)
Negative Control for Gastroprotective & Anti-inflammatory Assays
Inactive in gastric lesion model; lacks PLA2-inhibitory epoxide
Model-specific negative response benchmarking
Semi-synthetic Derivatization Scaffold
Unoxidized pentacyclic core for epoxidation or acetylation
Oxidative modification SAR validation
Anti-proliferative SAR Baseline
Minimal activity of meroditerpenoid scaffold
Potency enhancement quantification from oxidative modifications
Quote Request

Request a Quote for Taondiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.